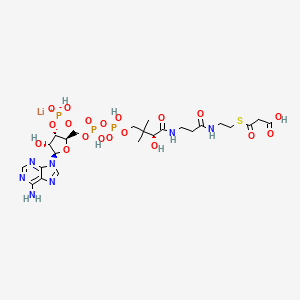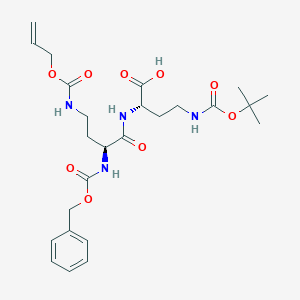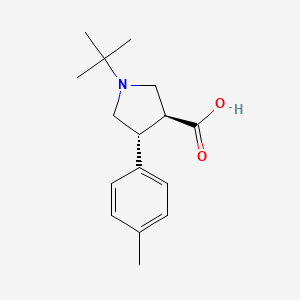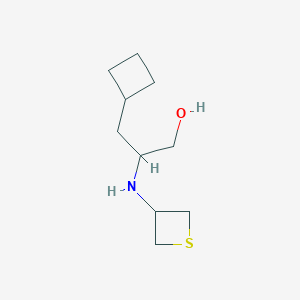
N-(2,2-Dimethylcyclopentyl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-Dimethylcyclopentyl)thietan-3-amine: is a chemical compound that features a thietane ring, which is a four-membered ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethylcyclopentyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a 3-mercaptoalkyl halide or sulfonate with a suitable amine. This intramolecular substitution leads to the formation of the thietane ring . Another method includes photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds .
Industrial Production Methods: Industrial production of thietane derivatives often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2,2-Dimethylcyclopentyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenated compounds or sulfonates are often used as substrates for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thietane derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, N-(2,2-Dimethylcyclopentyl)thietan-3-amine serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: Research has shown that thietane derivatives possess biological activity, including antimicrobial and anticancer properties. This compound is being investigated for its potential use in drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Wirkmechanismus
The mechanism of action of N-(2,2-Dimethylcyclopentyl)thietan-3-amine involves its interaction with various molecular targets. The sulfur atom in the thietane ring can form bonds with metal ions, influencing enzymatic activity and other biochemical processes. Additionally, the amine group can interact with receptors and enzymes, modulating their function .
Vergleich Mit ähnlichen Verbindungen
Thietan-3-amine: A simpler thietane derivative with similar chemical properties.
N-(2,2-Dimethylheptyl)thietan-3-amine: Another thietane derivative with a longer alkyl chain.
Uniqueness: N-(2,2-Dimethylcyclopentyl)thietan-3-amine is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the synthesis of novel materials and pharmaceuticals .
Eigenschaften
Molekularformel |
C10H19NS |
|---|---|
Molekulargewicht |
185.33 g/mol |
IUPAC-Name |
N-(2,2-dimethylcyclopentyl)thietan-3-amine |
InChI |
InChI=1S/C10H19NS/c1-10(2)5-3-4-9(10)11-8-6-12-7-8/h8-9,11H,3-7H2,1-2H3 |
InChI-Schlüssel |
UVJOPCKAYBCTTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC1NC2CSC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12947225.png)



![3-Butyl-1-[(4-fluorophenyl)methyl]-5-imino-2-sulfanylideneimidazolidin-4-one](/img/structure/B12947263.png)








